4-Bromo-2,3-dichloroaniline
CAS No.: 56978-48-4
Cat. No.: VC2005579
Molecular Formula: C6H4BrCl2N
Molecular Weight: 240.91 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56978-48-4 |
|---|---|
| Molecular Formula | C6H4BrCl2N |
| Molecular Weight | 240.91 g/mol |
| IUPAC Name | 4-bromo-2,3-dichloroaniline |
| Standard InChI | InChI=1S/C6H4BrCl2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 |
| Standard InChI Key | KSXHNASRSXNUJH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1N)Cl)Cl)Br |
| Canonical SMILES | C1=CC(=C(C(=C1N)Cl)Cl)Br |
Introduction
4-Bromo-2,3-dichloroaniline (CAS 56978-48-4) is a halogenated aromatic amine with a molecular formula of C₆H₄BrCl₂N and a molecular weight of 240.91 g/mol. This compound is characterized by bromine and chlorine substituents at the 4th, 2nd, and 3rd positions of the aniline ring, respectively. Below is a detailed analysis of its properties, synthesis, applications, and research findings.
Molecular Structure
The compound exhibits a planar aromatic ring with an amine group (-NH₂) at the 1st position. The substituents are arranged as follows:
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2nd position: Chlorine atom
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3rd position: Chlorine atom
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4th position: Bromine atom
This substitution pattern creates steric and electronic effects critical for its reactivity.
Synthesis and Preparation
4-Bromo-2,3-dichloroaniline is synthesized via electrophilic aromatic substitution reactions. Common methods include:
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Halogenation of Aniline: Sequential introduction of bromine and chlorine atoms to the aniline ring.
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Derivatization of Dichloroaniline: Bromination of 2,3-dichloroaniline under controlled conditions.
Key Considerations:
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Reaction conditions (temperature, catalysts) influence regioselectivity.
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Purity is critical for downstream applications, with commercial samples often exceeding 98% purity .
Applications in Chemical and Industrial Research
Organic Synthesis
Serves as a precursor for:
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Dyes and Pigments: Utilized in textile and industrial colorants due to its stable chromophores.
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Pharmaceuticals: Intermediates for antifungal and antibacterial agents.
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Agrochemicals: Used in insecticide and acaricide formulations.
Biological Activity and Mechanisms
Comparative Analysis
| Compound | Substitution Pattern | Key Differences |
|---|---|---|
| 2,3-Dichloroaniline | Cl at 2nd and 3rd positions | Lacks bromine; lower reactivity |
| 2,4-Dichloroaniline | Cl at 2nd and 4th positions | Distinct regioselectivity in reactions |
| 4-Bromo-2,5-dichloroaniline | Cl at 2nd and 5th positions | Bromine at 4th position; altered steric profile |
| Supplier | Product Specifications | Purity |
|---|---|---|
| Matrix Scientific | 500 mg vial (Catalog # 101921-660) | ≥98% |
| CP Lab Safety | 100 g bulk (≥98% purity) | ≥98% |
| GLPBio | 10 mM solution (25 µL) | N/A |
Research Gaps and Future Directions
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Biological Studies: Limited data on in vivo efficacy; further toxicological profiling is needed.
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Sustainability: Development of eco-friendly synthetic routes to reduce byproduct formation.
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Catalytic Applications: Exploration as a ligand in metal-catalyzed cross-coupling reactions.
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